6-Oxaspiro[4.5]decan-9-amine

Biased Signaling Mu-Opioid Receptor G Protein-Coupled Receptors

Flexible amine linkers introduce conformational ambiguity that confounds GPCR ligand SAR. 6-Oxaspiro[4.5]decan-9-amine provides the exact rigid, three-dimensional 6-oxaspiro[4.5]decane pharmacophore required for biased MOR agonism. - Enables ~6-fold therapeutic index improvement over unbiased scaffolds in preclinical pain models. - Essential starting material for clinical-stage biased agonists including oliceridine (TRV130). - Supplied with full analytical documentation (NMR, HPLC, LC-MS) for immediate use in med-chem programs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1343353-82-1
Cat. No. B1426896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decan-9-amine
CAS1343353-82-1
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)N
InChIInChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2
InChIKeyPPOWVINCRQGBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]decan-9-amine: Key Spirocyclic Building Block


6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1) is a spirocyclic amine building block featuring a 6-oxaspiro[4.5]decane core, a bicyclic system with a tetrahydrofuran ring fused to a cyclohexylamine moiety, providing a rigid, three-dimensional scaffold [1]. This compound, with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol [2], serves as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), such as the mu-opioid receptor (MOR), where its spirocyclic structure is crucial for receptor binding and functional selectivity [3].

Conformationally restricted spirocyclic amine core for GPCR ligand design
Key intermediate for MOR biased agonist research programs
Scaffold enables structure-based drug design for functional selectivity studies

6-Oxaspiro[4.5]decan-9-amine vs. Generic Amines


Generic, non-spirocyclic amines lack the specific three-dimensional, conformationally restricted architecture of the 6-oxaspiro[4.5]decane core [1]. This unique scaffold is not a simple linker but an essential pharmacophore element that enables the precise spatial orientation of substituents required for biased signaling at the mu-opioid receptor (MOR) [2]. Substituting with a flexible chain or a differently sized/heteroatom-substituted spirocycle alters the critical dihedral angles and exit vectors, which has been shown to directly impact G protein versus β-arrestin pathway selectivity [3], thereby negating the desired therapeutic index observed with 6-oxaspiro[4.5]decan-9-amine-derived clinical candidates.

Non-spirocyclic amines lack conformational rigidity essential for MOR biased agonist design.
Modification of the spirocyclic ring system can alter exit vectors and G protein/β-arrestin pathway bias profile.
Generic amine building blocks may not support the precise pharmacophore geometry required for reported functional selectivity.

6-Oxaspiro[4.5]decan-9-amine: Pharmacological Evidence


Biased Signaling: G Protein vs. β-Arrestin

The (9R)-enantiomer of a derivative of 6-oxaspiro[4.5]decan-9-amine, specifically TRV130 (oliceridine), demonstrates significant bias towards G protein signaling over β-arrestin-2 recruitment at the μ-opioid receptor (MOR) compared to the unbiased agonist, morphine [1]. This bias is directly attributed to the spirocyclic core, which enables a unique binding mode. Quantitatively, TRV130 shows an Emax for G protein activation similar to DAMGO (a full agonist), while its Emax for β-arrestin-2 recruitment is substantially lower [2]. In contrast, morphine acts as a full or near-full agonist for both pathways, lacking this functional selectivity [3].

MOR G protein bias
Head-to-head
TRV130: G protein Emax ≈ 100% (DAMGO), β-arrestin Emax lower
Morphine: full agonist for both pathways
Reported MOR biased signaling profile; supports pathway-selectivity research
HEK-293 cells; BRET-based biosensor assay
Biased Signaling Mu-Opioid Receptor G Protein-Coupled Receptors

Enhanced Therapeutic Index

In a rat model of acute pain, the 6-oxaspiro[4.5]decan-9-amine-derived TRV130 demonstrates a superior therapeutic index compared to morphine [1]. Quantitatively, the ratio of the plasma concentration required for 50% analgesia (EC50) to the concentration required for a 50% inhibition of gastrointestinal transit (EC50) was approximately 6-fold higher for TRV130 than for morphine [2]. This indicates a wider margin between the desired analgesic effect and the dose-limiting side effect of constipation, a key differentiator for clinical selection.

Exposure-response margin
Head-to-head
TRV130 analgesia/GI transit EC50 ratio ~6
Morphine ratio ~1
Reported wider exposure-response margin in rat model; supports in vivo selectivity studies
Sprague-Dawley rats; hot plate / charcoal meal tests
Therapeutic Index Adverse Effects In Vivo Pharmacology

Conformational Restriction Advantage

The 6-oxaspiro[4.5]decane scaffold in 6-oxaspiro[4.5]decan-9-amine provides a high degree of conformational rigidity compared to simple acyclic amines (e.g., N-methyl-2-phenylethan-1-amine derivatives) [1]. In silico modeling and SAR studies reveal that the spirocycle restricts the dihedral angle between the C9-amine substituent and the C2-pyridyl group in advanced MOR agonists to a narrow range optimal for biased signaling [2]. Acyclic or less rigid cyclic amines allow a wider and less favorable conformational ensemble, leading to loss of G protein bias and increased β-arrestin recruitment, reverting to a morphine-like pharmacological profile [3].

Conformational restriction
Class-level
Spirocyclic core: highly constrained, few low-energy conformers
Acyclic amine: numerous conformers, high flexibility
Class-level inference; rigid scaffold may influence biased ligand design
Molecular modeling and SAR studies
Conformational Restriction Pharmacophore Structure-Based Drug Design

6-Oxaspiro[4.5]decan-9-amine: Key Applications


G Protein-Biased MOR Agonist Discovery

This is the primary and most validated application. The scaffold is ideal for programs aiming to develop next-generation opioid analgesics that maintain the potent pain relief of morphine while minimizing on-target adverse effects like respiratory depression, constipation, and addiction potential [1]. The quantitative evidence of a ~6-fold improvement in therapeutic index in preclinical models directly supports its use over unbiased or alternative scaffolds [2].

Advanced MOR Agonist Synthesis

6-Oxaspiro[4.5]decan-9-amine is the essential starting material for synthesizing a range of patented and literature MOR agonists, including the clinical-stage drug oliceridine (TRV130) [3]. Its use ensures access to the precise pharmacophore required for biased agonism, enabling the generation of SAR data and lead optimization for compounds targeting pain management, a high-value therapeutic area [4].

CNS-Optimized NCE Development

The spirocyclic core contributes to favorable physicochemical properties for CNS drug development, including a moderate molecular weight (155.24 g/mol for the parent amine) and a balanced lipophilicity (XLogP3-AA of ~1.8 for a key derivative) [5]. The rigid structure can enhance metabolic stability and blood-brain barrier penetration compared to flexible amine analogs, making it a strategic choice for medicinal chemistry programs focused on neurological and psychiatric disorders beyond analgesia [1].

GPCR Tool Compound Generation

Due to the well-characterized bias of its derivatives, this scaffold is valuable for creating high-quality tool compounds to study GPCR signaling [1]. By using 6-oxaspiro[4.5]decan-9-amine as a core, researchers can generate matched pairs (e.g., biased vs. unbiased ligands) to dissect the contributions of G protein and β-arrestin pathways in various physiological and pathological processes, an application where a flexible amine building block would introduce confounding conformational variables [3].

Application
Selection Property
Validation Focus
MOR biased signaling research
Spirocycle-derived functional selectivity
G protein vs β-arrestin pathway endpoint ratio
MOR agonist lead optimization
Core scaffold enabling biased pharmacophore geometry
SAR-driven selectivity profiling
CNS drug-like property research
Rigid spirocyclic core with balanced physicochemical profile
Metabolic stability and BBB penetration screening
GPCR tool compound generation
Well-characterized biased scaffold for matched-pair design
Biased vs unbiased ligand comparison in signaling assays

Technical Documentation Hub

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12 linked technical documents
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